molecular formula C20H18N2O6 B13871752 N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide

N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide

Cat. No.: B13871752
M. Wt: 382.4 g/mol
InChI Key: SYJWMDVHKTZZEP-UHFFFAOYSA-N
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Description

N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromone core, and a methoxypropanimidamide side chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide is unique due to its combination of a benzodioxole moiety, a chromone core, and a methoxypropanimidamide side chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide

InChI

InChI=1S/C20H18N2O6/c1-25-7-6-17(21)22-12-3-5-14-13(9-12)18(23)19(24)20(28-14)11-2-4-15-16(8-11)27-10-26-15/h2-5,8-9,24H,6-7,10H2,1H3,(H2,21,22)

InChI Key

SYJWMDVHKTZZEP-UHFFFAOYSA-N

Canonical SMILES

COCCC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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